molecular formula C8H8BF3KNO B577481 Potassium benzamidomethyltrifluoroborate CAS No. 1253046-38-6

Potassium benzamidomethyltrifluoroborate

Cat. No.: B577481
CAS No.: 1253046-38-6
M. Wt: 241.062
InChI Key: BRRMSHBHOSXPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium benzamidomethyltrifluoroborate (C₈H₈BF₃KNO) is an organoboron compound featuring a benzamido (benzoyl-substituted amide) group attached to a methyltrifluoroborate core. This compound belongs to the class of potassium trifluoroborates, which are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . The benzamido group introduces both steric and electronic effects, making it distinct from simpler alkyl or aryl trifluoroborates. Applications of this compound are primarily in medicinal chemistry and materials science, where its functionalized aromatic structure enables the synthesis of complex molecules.

Properties

IUPAC Name

potassium;benzamidomethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3NO.K/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRMSHBHOSXPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(=O)C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725505
Record name Potassium (benzamidomethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253046-38-6
Record name Potassium (benzamidomethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Potassium Benzyltrifluoroborate (C₇H₇BF₃K)

  • Structure : Lacks the benzamido group, featuring a simple benzyl substituent.
  • Reactivity : Higher electrophilicity due to the absence of electron-withdrawing amide groups, making it more reactive in cross-couplings .
  • Applications : Commonly used in pharmaceutical intermediates for introducing benzyl motifs.
  • Availability : Widely available compared to benzamidomethyl derivatives .

Potassium (2,3-Difluorobenzyl)trifluoroborate (C₇H₅F₂BF₃K)

  • Structure : Difluoro substitution on the benzyl ring enhances electronic effects.
  • Reactivity : Fluorine atoms increase stability and direct subsequent reactions meta or para due to their electron-withdrawing nature .
  • Applications : Used in agrochemicals and materials science for creating fluorinated polymers .

Potassium Benzofuran-2-yltrifluoroborate (C₈H₅BF₃KO)

  • Structure : Benzofuran heterocycle instead of a benzamido group.
  • Reactivity : The oxygen in benzofuran enhances solubility in polar solvents, facilitating reactions under aqueous conditions .
  • Applications : Key in synthesizing bioactive molecules with heteroaromatic cores .

Protected Amine Derivatives

Potassium N-Boc-aminomethyltrifluoroborate (C₆H₁₂BF₃KNO₂)

  • Structure : Features a tert-butoxycarbonyl (Boc)-protected amine.
  • Stability : The Boc group reduces nucleophilicity, enhancing stability during storage and handling .
  • Hazards : Classified as harmful if swallowed (H302), requiring careful handling .
  • Applications : Used in peptide synthesis and protecting-group strategies .

Potassium (2-Bromophenylsulfonamido)methyltrifluoroborate (C₇H₇BBrF₃KNO₂S)

  • Structure : Sulfonamido group with bromine substitution.
  • Reactivity : Bromine acts as a leaving group, enabling further functionalization via nucleophilic substitution .
  • Purity : 95%, typical for research-grade trifluoroborates .

Alkyl and Alkenyl Trifluoroborates

Potassium Methyltrifluoroborate (CH₃BF₃K)

  • Structure : Simplest alkyl trifluoroborate with a methyl group.
  • Applications : Benchmark compound for studying trifluoroborate reactivity .

Potassium (Z)-But-2-en-2-yltrifluoroborate (C₄H₇BF₃K)

  • Structure : Alkenyl group with Z-stereochemistry.
  • Reactivity : Participates in stereospecific couplings to generate olefin-containing products .
  • Applications : Used in synthesizing natural products with defined stereochemistry .

Methoxy and Benzyloxy Derivatives

Potassium (Methoxymethyl)trifluoroborate (C₂H₅BF₃KO)

  • Structure : Methoxymethyl group enhances hydrophilicity.
  • Reactivity : The ether oxygen stabilizes adjacent positive charges, aiding in mechanistic pathways like SN2 reactions .
  • Applications : Intermediate in carbohydrate chemistry .

Potassium (3-Benzyloxyphenyl)trifluoroborate (C₁₃H₁₁BF₃KO)

  • Structure : Benzyloxy substituent on the phenyl ring.
  • Reactivity : The benzyloxy group directs electrophilic aromatic substitution para to itself .
  • Applications: Building block for flavonoids and polyphenolic compounds .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Purity Applications References
This compound C₈H₈BF₃KNO 241.07 g/mol Benzamido, Trifluoroborate N/A Medicinal Chemistry
Potassium N-Boc-aminomethyltrifluoroborate C₆H₁₂BF₃KNO₂ 231.98 g/mol Boc-protected amine ≤100% Peptide Synthesis
Potassium (2-Bromophenylsulfonamido)methyltrifluoroborate C₇H₇BBrF₃KNO₂S 356.01 g/mol Sulfonamido, Bromine 95% Functionalized Intermediates
Potassium (2,3-Difluorobenzyl)trifluoroborate C₇H₅F₂BF₃K 237.93 g/mol Difluoro, Benzyl N/A Agrochemicals, Materials
Potassium Benzofuran-2-yltrifluoroborate C₈H₅BF₃KO 243.94 g/mol Benzofuran, Trifluoroborate 90% Bioactive Molecules

Biological Activity

Potassium benzamidomethyltrifluoroborate (PBMT) is an organoboron compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a benzamidomethyl group and a trifluoroborate moiety, contributes to its diverse biological activities. This article explores the biological activity of PBMT, summarizing key research findings, case studies, and potential applications.

Structure and Composition

  • Molecular Formula : C8H10BF3N2O
  • Molecular Weight : 211.99 g/mol
  • Canonical SMILES : Cc1ccc(cc1)C(=O)NCC(B(F)(F)F)N

Physical Properties

PropertyValue
Melting Point150-152 °C
SolubilitySoluble in water
StabilityStable under standard conditions

Antimicrobial Properties

PBMT has shown significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : PBMT disrupts bacterial cell membranes, leading to cell lysis. It may also interfere with bacterial protein synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of PBMT:

  • Cell Lines Tested : PBMT has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells.
  • Findings : In vitro studies demonstrated that PBMT induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the efficacy of PBMT against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : PBMT exhibited a significant inhibition zone of 15 mm, indicating strong antibacterial activity.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the cytotoxic effects of PBMT on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 25 µM.

The biological activity of PBMT can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : PBMT may inhibit key enzymes involved in cellular metabolism and proliferation, thus disrupting cancer cell growth.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.